1-Ethoxy-2-fluoro-3-methoxy-4-nitrobenzene
Overview
Description
1-Ethoxy-2-fluoro-3-methoxy-4-nitrobenzene is a chemical compound with the molecular formula C9H10FNO4 . It has an average mass of 215.178 Da and a monoisotopic mass of 215.059387 Da .
Synthesis Analysis
The synthesis of such compounds typically involves electrophilic substitution reactions . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate .Molecular Structure Analysis
The molecular structure of 1-Ethoxy-2-fluoro-3-methoxy-4-nitrobenzene consists of a benzene ring substituted with ethoxy, fluoro, methoxy, and nitro groups . The exact positions of these substituents on the benzene ring can be determined by IUPAC nomenclature .Chemical Reactions Analysis
The chemical reactions involving 1-Ethoxy-2-fluoro-3-methoxy-4-nitrobenzene are likely to be similar to those of other nitro compounds. Nitro compounds can undergo a variety of reactions, including reduction to amines, reactions with nucleophiles, and participation in electrophilic aromatic substitution .Physical And Chemical Properties Analysis
Nitro compounds like 1-Ethoxy-2-fluoro-3-methoxy-4-nitrobenzene have high dipole moments, which can result in lower volatility compared to similar-sized molecules . They also exhibit strong infrared bands at about 1550 cm−1 and 1375 cm−1 .Scientific Research Applications
Molecular Ordering in Smectogenic Compounds
Research by Ojha (2005) and Ojha & Pisipati (2003) examines the molecular ordering of smectogenic compounds, including nitrobenzene derivatives, using quantum mechanics and computer simulation. This study helps understand the behavior of these compounds at phase transition temperatures in dielectric mediums (Ojha, 2005); (Ojha & Pisipati, 2003).
Reduction of Nitroaromatics
Spencer et al. (2008) discuss the microwave-mediated reduction of nitroaromatics, including fluorine-containing compounds. This process is significant for chemical synthesis and understanding the reactions of nitroaromatic compounds under specific conditions (Spencer et al., 2008).
Liquid-Crystalline Properties
Duan et al. (1999) explored the liquid-crystalline properties of dissymmetric molecules, including nitrobenzenes substituted with fluoro and ethoxy groups. This research contributes to understanding the thermal properties and smectic phases of these compounds, which is vital in material science and engineering (Duan et al., 1999).
Synthesis and Characterization
Sweeney et al. (2018) presented the synthesis and characterization of a similar compound, 1-Fluoro-2,5-dimethoxy-4-nitrobenzene. This work is crucial in the field of organic chemistry for understanding the properties and potential applications of such compounds (Sweeney et al., 2018).
Reaction Kinetics and Catalysts
Wang & Rajendran (2007) studied the ethoxylation of p-chloronitrobenzene using phase-transfer catalysts, providing insights into the kinetics of reactions involving similar nitroaromatic compounds. This research is significant for chemical engineering and industrial applications (Wang & Rajendran, 2007).
Future Directions
properties
IUPAC Name |
1-ethoxy-2-fluoro-3-methoxy-4-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO4/c1-3-15-7-5-4-6(11(12)13)9(14-2)8(7)10/h4-5H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCZOCLPRDIJFAL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=C(C=C1)[N+](=O)[O-])OC)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90674739 | |
Record name | 1-Ethoxy-2-fluoro-3-methoxy-4-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90674739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethoxy-2-fluoro-3-methoxy-4-nitrobenzene | |
CAS RN |
1072945-58-4 | |
Record name | 1-Ethoxy-2-fluoro-3-methoxy-4-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90674739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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